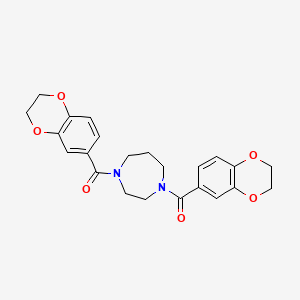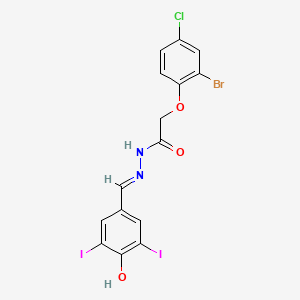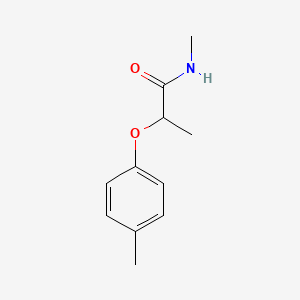
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane, also known as BDD, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BDD is a diazepane derivative that contains two benzodioxinylcarbonyl groups, which are known for their biological activity.
Mecanismo De Acción
The mechanism of action of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as proteins and nucleic acids. 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane has been shown to inhibit the activity of certain enzymes, which may be responsible for its anti-cancer and anti-inflammatory properties. 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane has also been found to bind to DNA, which may be relevant to its anti-viral activity.
Biochemical and Physiological Effects:
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane can inhibit the growth of cancer cells and reduce inflammation. 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane has also been found to have anti-viral activity against several viruses, including HIV and herpes simplex virus. In vivo studies have shown that 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane can reduce tumor growth in mice and improve the survival rate of infected animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane is its high yield and stability, which make it easy to synthesize and handle in the laboratory. 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane is also relatively inexpensive compared to other compounds with similar biological activity. However, one limitation of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane is not fully understood, which can make it challenging to design experiments to investigate its biological activity.
Direcciones Futuras
There are several future directions for research on 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane. One area of interest is the development of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane-based materials for biomedical applications such as drug delivery and tissue engineering. Another area of interest is the investigation of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane as a potential therapeutic agent for viral infections such as HIV and herpes simplex virus. Additionally, further studies are needed to elucidate the mechanism of action of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane involves the reaction of 1,4-diazepane with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane is typically high, and the compound is stable under normal laboratory conditions.
Aplicaciones Científicas De Investigación
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane has been investigated for its anti-cancer, anti-inflammatory, and anti-viral properties. In materials science, 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane has been used as a building block for the synthesis of novel materials such as dendrimers and polymers. In catalysis, 1,4-bis(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-diazepane has been employed as a ligand for transition metal catalysts.
Propiedades
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1,4-diazepan-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c26-22(16-2-4-18-20(14-16)30-12-10-28-18)24-6-1-7-25(9-8-24)23(27)17-3-5-19-21(15-17)31-13-11-29-19/h2-5,14-15H,1,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQPRMAKBOTSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=C(C=C2)OCCO3)C(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazepane-1,4-diylbis(2,3-dihydro-1,4-benzodioxin-6-ylmethanone) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-difluorobenzyl)-3-{[(4-fluorobenzyl)(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6058284.png)

![butyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6058293.png)
![1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6058302.png)
![4-biphenylyl(1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B6058304.png)
![4-ethyl-5-[(2,3,5-trimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6058311.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6058314.png)
![3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6058315.png)
![1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol](/img/structure/B6058328.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6058335.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide](/img/structure/B6058338.png)
![methyl (4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6058354.png)

![2-{4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6058367.png)